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Compound Name: o
methylnicotinate

Cat. No.: B8052940

Abstract

The precise functionalization of the pyridine ring remains a cornerstone of modern drug
discovery, particularly in the development of kinase inhibitors and allosteric modulators.[1] This
guide provides an in-depth structural and synthetic analysis of Methyl 6-chloro-4-methoxy-5-
methylnicotinate, a densely substituted scaffold offering unique vectors for structure-activity
relationship (SAR) exploration.[1] We define its systematic IUPAC identity, propose a self-
validating synthetic route based on electronic differentiation, and analyze its utility as a
"privileged scaffold” in medicinal chemistry.[1]

Part 1: Nomenclature and Structural Identity[2]
Systematic IUPAC Derivation

While "nicotinate” is an accepted semi-systematic parent name, rigorous chemical indexing
requires the fully systematic pyridine-carboxylate nomenclature to avoid ambiguity in patent
literature.[1]

o Parent Structure: Pyridine ring containing a carboxylate ester.[1][2][3]

» Principal Functional Group: The ester moiety determines the suffix and numbering priority.[1]
The carbon attached to the nitrogen is position 2 or 6; the carboxylate is fixed at position 3
relative to the nitrogen (N=1).[1]
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e Numbering Logic:

o

Nitrogen atom = Position 1.[1]
Carboxylate substituent = Position 3 (lowest possible locant for the principal group).[1]

Substituents are numbered to minimize the locant set or, if sets are equal, by alphabetical
priority.

Configuration:

C3: Carboxylate (Methyl ester)[1][2]

C4: Methoxy group (

LA

C5: Methyl group (

)]

C6: Chlorine atom (

)LI[2105]

Valid IUPAC Name:Methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate[1]

Structural Visualization (DOT)

The following diagram illustrates the priority rules and numbering scheme defining the
molecule.[1]

Vicinal C4: Methoxy Vicinal C5: Methyl

C3: Carboxylate
(Principal Group) (Electron Donor) (Steric Bulk)

Pyridine Core Start N (Pos 1) C6: Chloro
Heterocycle; Priority Anchor Reactive Handle
— Closure

Click to download full resolution via product page
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Figure 1: IUPAC numbering logic and substituent electronic character for the target nicotinate.

Part 2: Synthetic Strategy and Protocols
Retrosynthetic Analysis

The synthesis of polysubstituted pyridines is often plagued by regioselectivity issues. For this
target, the 5-methyl group introduces steric hindrance that complicates direct electrophilic
substitution.[1] Therefore, a de novo ring construction or functionalization of a symmetrical
precursor is preferred.[1]

Strategic Disconnection: The most robust route utilizes the Guareschi-Thorpe condensation or
a modification of Hantzsch synthesis, followed by aromatization and functional group
interconversion.[1] However, for high-purity applications, starting from methyl 4,6-
dihydroxynicotinate (or its tautomeric pyridone forms) allows for sequential chlorination and

Recommended Synthetic Route (The "Stepwise
Displacement” Protocol)

This protocol relies on the differential reactivity of chlorines at positions 4 and 6.[1] The C4
position in pyridines is generally more susceptible to nucleophilic attack than C6, but the
presence of the C5-methyl group may invert or equalize this.[1]

Step 1: Chlorination[1]

e Precursor: Methyl 4,6-dihydroxy-5-methylnicotinate (Synthesized via condensation of
dimethyl malonate and an appropriate imine/amide).[1]

e Reagent: Phosphoryl chloride (
) with catalytic quinoline.[1]

o Mechanism: Conversion of tautomeric hydroxyls to chlorides.[1]
Step 2: Regioselective Methoxylation

e Reagent: Sodium Methoxide (

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.bocsci.com/6-chloro-4-ethoxy-nicotinic-acid-cas-887572-34-1-item-75045.html
https://www.bocsci.com/6-chloro-4-ethoxy-nicotinic-acid-cas-887572-34-1-item-75045.html
https://www.bocsci.com/6-chloro-4-ethoxy-nicotinic-acid-cas-887572-34-1-item-75045.html
https://www.bocsci.com/6-chloro-4-ethoxy-nicotinic-acid-cas-887572-34-1-item-75045.html
https://www.bocsci.com/6-chloro-4-ethoxy-nicotinic-acid-cas-887572-34-1-item-75045.html
https://www.bocsci.com/6-chloro-4-ethoxy-nicotinic-acid-cas-887572-34-1-item-75045.html
https://www.bocsci.com/6-chloro-4-ethoxy-nicotinic-acid-cas-887572-34-1-item-75045.html
https://www.bocsci.com/6-chloro-4-ethoxy-nicotinic-acid-cas-887572-34-1-item-75045.html
https://www.bocsci.com/6-chloro-4-ethoxy-nicotinic-acid-cas-887572-34-1-item-75045.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8052940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

) in Methanol (
) at controlled temperature (
).

« Differentiation: The C4-Cl is sterically crowded by the C3-ester and C5-methyl.[1] However,
electronic activation by the C3-ester often directs nucleophiles to C4.[1] Note: If C6
substitution dominates due to sterics, the starting material design must be adjusted.

Experimental Workflow Diagram

Precursor:
Methyl 4,6-dihydroxy-5-methylnicotinate

Deoxychlorination

Step 1: Chlorination
(POCI3, 100°C, 4h)

Isolation

1
Intermediate: :
Methyl 4,6-dichloro-5-methylinicotinate |

1

e e o o ———————— e —————————————

Nucleophilic Attack

Step 2: Regioselective SnAr
(NaOMe, MeOH, 0°C -> RT)

C4 Selectivity (Electronic Control)

Target:
Methyl 6-chloro-4-methoxy-5-methylnicotinate
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Figure 2: Synthetic workflow focusing on the conversion of dihydroxy precursors to the target
nicotinate.

Part 3: Physicochemical Properties & Drug

Development Utility[1]
Data Summary

The following parameters are critical for assessing the "drug-likeness" of this scaffold as an
intermediate.

Property Value (Predicted) Relevance to Drug Design

Molecular Formula Core scaffold

Fragment-based design

Molecular Weight 215.63 g/mol ]

compliant (<300)

Good lipophilicity for
cLogP ~2.1 Pop Y B

membrane permeability

High oral bioavailabilit
TPSA ~50 A2 J , y

potential

Interaction with kinase hinge
H-Bond Acceptors 4 (N, O, 0,0) )

regions

Requires functionalization
H-Bond Donors 0

(e.g., amide formation)

Reactivity Profile in MedChem

This molecule acts as a trifunctional electrophile:

e C6-Chloro: Excellent handle for Suzuki-Miyaura coupling to introduce aryl groups, or
Buchwald-Hartwig amination to introduce solubility-enhancing amines.[1]
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e C3-Ester: Precursor for amides.[1] In kinase inhibitors, this position often forms the "hinge-
binding" motif when converted to an amide or urea.

o C4-Methoxy: Can be demethylated (using

) to yield a pyridone, or displaced by amines in harsh conditions to create 4-amino-pyridines.

[1]

Part 4: Analytical Characterization (Self-Validation)

[1]

To ensure the identity of the synthesized compound, the following spectral signatures must be
validated.

Proton NMR ( NMR, 400 MHz, )

e 8.6 - 8.8 ppm (1H, s): The proton at C2.[1] This is the most deshielded proton due to the
adjacent nitrogen and the electron-withdrawing ester group.

e 3.9-4.0 ppm (3H, s): Methoxy group at C4.[1]
e 3.8-3.9 ppm (3H, s): Methyl ester (
)[1]

e 2.2-2.4ppm (3H, s): Methyl group at C5.[1]

Mass Spectrometry

 |sotope Pattern: A distinct M and M+2 peak with a 3:1 intensity ratio, confirming the presence
of a single Chlorine atom.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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